ethyl2,3-diamino-3-iminopropanoate
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Overview
Description
ethyl2,3-diamino-3-iminopropanoate is an organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes both amino and imino groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl2,3-diamino-3-iminopropanoate typically involves the reaction of ethyl acrylate with a suitable amine under controlled conditions. One common method includes the use of anhydrous ethanol as a solvent and a catalyst such as trifluoromethanesulfonic acid. The reaction is carried out under nitrogen protection at temperatures ranging from 120°C to 160°C for 16-20 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions: ethyl2,3-diamino-3-iminopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce fully saturated amines.
Scientific Research Applications
ethyl2,3-diamino-3-iminopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl2,3-diamino-3-iminopropanoate exerts its effects involves interactions with various molecular targets. The amino and imino groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in amino acid metabolism and enzyme regulation .
Comparison with Similar Compounds
Ethyl 3-aminopropanoate: Similar in structure but lacks the imino group.
3-Amino-2-imino-propanoic acid: Contains similar functional groups but differs in the ester moiety.
Uniqueness: Its structure allows for diverse interactions and modifications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C5H11N3O2 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
ethyl 2,3-diamino-3-iminopropanoate |
InChI |
InChI=1S/C5H11N3O2/c1-2-10-5(9)3(6)4(7)8/h3H,2,6H2,1H3,(H3,7,8) |
InChI Key |
KEBVLGQTWCVEMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=N)N)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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